![molecular formula C10H6ClN3OS B1439481 4-Chloro-2-(methylsulfanyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine CAS No. 1198475-41-0](/img/structure/B1439481.png)
4-Chloro-2-(methylsulfanyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine
Descripción general
Descripción
“4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves various methods. For instance, the 8-chloro derivatives of pyrido[3’,2’:4,5]thieno(furo)[3,2-d]pyrimidines can be refluxed with various amines to obtain the relevant pyrido[3’,2’:4,5]thieno(furo)[3,2-d]pyrimidin-8-amines .Aplicaciones Científicas De Investigación
Neurotropic Activity:
- A study by Sirakanyan et al. (2014) synthesized new derivatives of pyrido[3',2':4,5]furo[3,2-d]pyrimidines and found several compounds exhibiting neurotropic properties.
Fluorescence Properties:
- Research by Yokota et al. (2012) focused on the synthesis of fluorescent compounds derived from pyrido[3',2':4,5]furo[3,2-d]pyrimidines, noting strong solid-state fluorescence in some derivatives.
Antitumor Activity:
- Sirakanyan et al. (2019) synthesized new amino derivatives of pyrido[3',2':4,5]furo[3,2-d]pyrimidines and discovered pronounced antitumor activity in some compounds.
Azido-Tetrazole Tautomerism:
- A 2019 study by Sirakanyan et al. investigated the tautomerism in new methylsulfanyl thieno[3,2-d]pyrimidine derivatives, finding a mixture of azido and tetrazole tautomers in solution.
Antimicrobial and Anticancer Evaluation:
- Ibrahim et al. (2022) utilized a derivative for constructing various heterocyclic systems, finding variable inhibitory effects in antimicrobial and anticancer screenings.
Phosphodiesterase Type 4 Inhibition:
- A study by Taltavull et al. (2011) synthesized pyrido[3',2':4,5]furo[3,2-d]pyrimidines for potential treatment of asthma and chronic obstructive pulmonary disease, exploring structure-activity relationships.
Anticonvulsant Activity:
- Paronikyan et al. (2002) synthesized derivatives with anticonvulsant properties, a continuation of previous studies on condensed heterocycles.
Mecanismo De Acción
Target of Action
Similar compounds have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These enzymes play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them potential targets for therapeutic intervention.
Mode of Action
Based on the known actions of similar compounds, it can be hypothesized that this compound may interact with its targets, potentially inhibiting their activity and leading to changes in cellular processes .
Biochemical Pathways
If this compound acts as an inhibitor of pi3k and protein tyrosine kinases, it could potentially affect pathways related to cell growth, proliferation, and survival .
Result of Action
If this compound acts as an inhibitor of pi3k and protein tyrosine kinases, it could potentially lead to changes in cell growth, proliferation, and survival .
Análisis Bioquímico
Biochemical Properties
4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular responses .
Cellular Effects
The effects of 4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes. This modulation can lead to changes in the levels of various proteins within the cell, ultimately affecting cellular function and behavior .
Molecular Mechanism
At the molecular level, 4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine exerts its effects through several mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can also result in changes in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or the modulation of signaling pathways. At higher doses, toxic or adverse effects may be observed. These effects can include cellular damage, changes in metabolic processes, and alterations in gene expression .
Metabolic Pathways
4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis of nucleotides, which are the building blocks of DNA and RNA. This inhibition can affect the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of 4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of the compound within tissues can also influence its overall effectiveness and toxicity .
Subcellular Localization
The subcellular localization of 4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism .
Propiedades
IUPAC Name |
6-chloro-4-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3OS/c1-16-10-13-6-5-3-2-4-12-9(5)15-7(6)8(11)14-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJCORWHNOPULQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)Cl)OC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670672 | |
| Record name | 4-Chloro-2-(methylsulfanyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198475-41-0 | |
| Record name | 4-Chloro-2-(methylsulfanyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



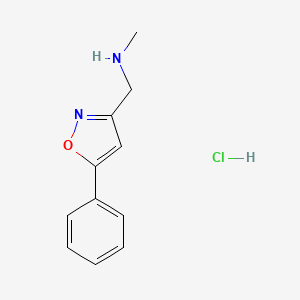
![3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid](/img/structure/B1439400.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439401.png)
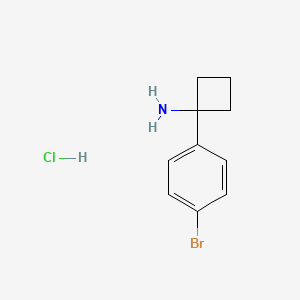
![(2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1439403.png)

![({1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methyl)amine](/img/structure/B1439408.png)
![6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol](/img/structure/B1439411.png)
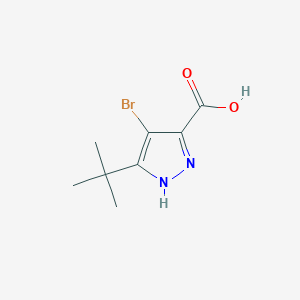
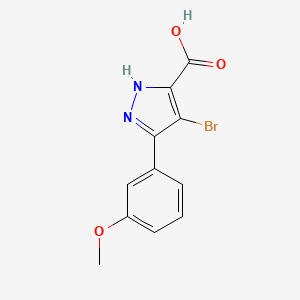
![5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1439416.png)
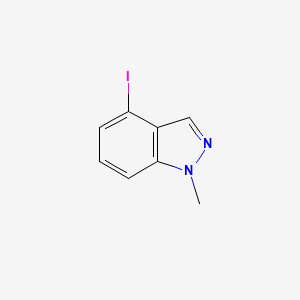
![3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439421.png)
